

# Febuxostat-d7 CAS number and molecular weight.

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## In-Depth Technical Guide to Febuxostat-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Febuxostat-d7**, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its core properties, its critical role in analytical methodologies, and the biochemical pathways associated with its parent compound.

#### **Core Properties of Febuxostat-d7**

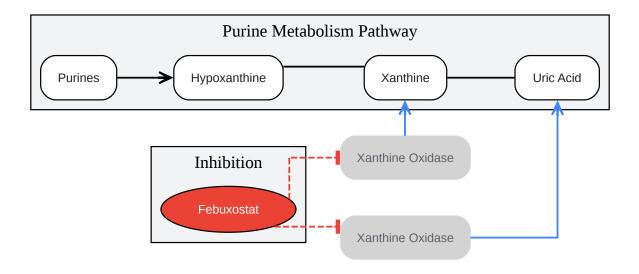
**Febuxostat-d7** is an isotopically labeled version of Febuxostat, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.



Property	Value
CAS Number	1285539-74-3
Molecular Formula	C16H9D7N2O3S
Molecular Weight	323.42 g/mol
Synonyms	2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7, TEI 6720-d7, TMX 67-d7

#### **Mechanism of Action of Febuxostat**

Febuxostat, the parent compound of **Febuxostat-d7**, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting xanthine oxidase, Febuxostat effectively reduces the production of uric acid in the body.[1][3] This mechanism of action is central to its therapeutic use in managing hyperuricemia and gout.[3]



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Mechanism of Action of Febuxostat



# Experimental Protocols: Quantification of Febuxostat using Febuxostat-d7

**Febuxostat-d7** is essential for the accurate quantification of Febuxostat in biological samples, typically human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Sample Preparation: Liquid-Liquid Extraction[4]

- To a 250 μL aliquot of human plasma, add 25 μL of the Febuxostat-d7 internal standard working solution (e.g., 10.0 μg/mL).
- Add 100 μL of 0.1% formic acid and vortex for 10 seconds.
- Perform liquid-liquid extraction by adding 2.0 mL of methyl tertiary butyl ether and vortexing for 10 minutes.[4]
- Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue with 1000 μL of the mobile phase.[4]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

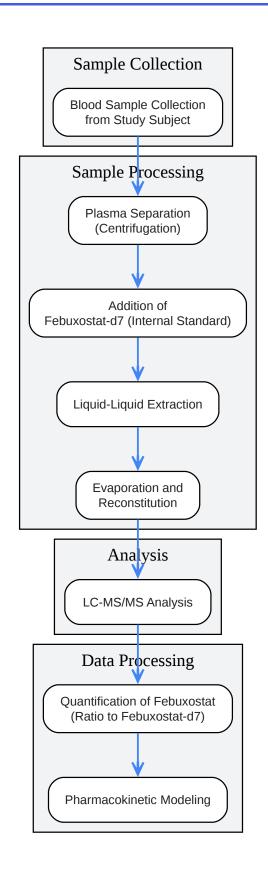
# LC-MS/MS Instrumentation and Conditions[4][5]



Parameter	Condition
Chromatographic Column	Ascentis Express C18 (50 x 4.6 mm, 3.5 μm) or equivalent[4]
Mobile Phase	10 mM Ammonium formate: Acetonitrile (20:80 v/v)[4]
Flow Rate	0.8 mL/min[4]
Column Temperature	40°C[4]
Injection Volume	10 μL
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Febuxostat)	m/z 317.1 → 261.1[4][5]
MRM Transition (Febuxostat-d7)	m/z 324.2 → 262.1[4][5]

The following diagram illustrates the general workflow for the quantification of Febuxostat in a pharmacokinetic study.





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Experimental Workflow for Pharmacokinetic Analysis



### **Pharmacokinetic Properties of Febuxostat**

Understanding the pharmacokinetics of Febuxostat is crucial for its clinical application. Following oral administration, Febuxostat is rapidly absorbed, reaching maximum plasma concentrations in approximately 1 to 1.5 hours.[4] It is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[2] The apparent mean terminal elimination half-life is between 5 to 8 hours.[4] The plasma protein binding of Febuxostat is high, at approximately 99.2%.[4]

This technical guide provides foundational information for researchers and professionals working with Febuxostat and its deuterated analog. The use of **Febuxostat-d7** as an internal standard is a critical component in the robust and reliable bioanalysis required for drug development and clinical research.

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